molecular formula C22H26N4O B5286374 1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide

1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide

Cat. No.: B5286374
M. Wt: 362.5 g/mol
InChI Key: VEBRVRXTAKHOJX-XQNSMLJCSA-N
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Description

1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino phenyl group, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 3,6-dihydro-2H-pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-N-[(E)-[4-(dimethylamino)phenyl]methyleneamino]-3,6-dihydro-2H-pyridine-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity

Properties

IUPAC Name

1-benzyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-25(2)21-10-8-18(9-11-21)16-23-24-22(27)20-12-14-26(15-13-20)17-19-6-4-3-5-7-19/h3-12,16H,13-15,17H2,1-2H3,(H,24,27)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRVRXTAKHOJX-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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